Metamizole

Übersicht

Beschreibung

Metamizole, also known as dipyrone, is a painkiller, spasm reliever, and fever reliever drug . It is most commonly given by mouth or by intravenous infusion . It belongs to the ampyrone sulfonate family of medicines and was patented in 1922 . Metamizole is marketed under various trade names . It was first used medically in Germany under the brand name "Novalgin" .

Molecular Structure Analysis

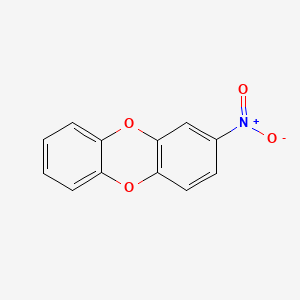

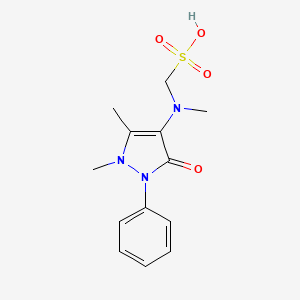

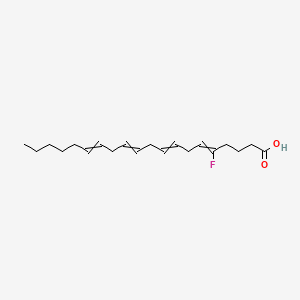

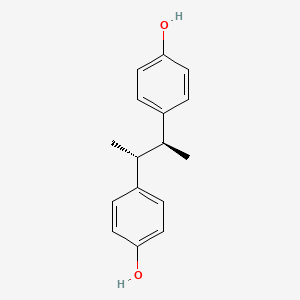

Metamizole’s molecular formula is C13H17N3O4S . Its molar mass is 311.36 g·mol−1 . The IUPAC name for Metamizole is [(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino] methanesulfonic acid .

Chemical Reactions Analysis

Metamizole is metabolized in the liver, where it is converted into active metabolites through the process of N-demethylation . The mechanism of action of Metamizole is believed to be exerted via its active metabolites .

Wissenschaftliche Forschungsanwendungen

Safety Profile : Metamizole is considered safe for short-term use in hospital settings when compared to other widely used analgesics, showing fewer adverse events (AEs) compared to opioids (Kötter et al., 2015).

Metabolic Profiles : The metabolic profile of Metamizole and its adverse effects vary depending on genetic polymorphisms such as CYP2C and NAT2. Gender and drinking habits also influence its metabolism (Martı́nez et al., 2014).

Cytochrome P450 Induction : Metamizole selectively induces cytochromes P450, CYP2B6, and CYP3A4, suggesting a need for further studies to understand its drug-interaction potential, especially in long-term treatments (Saussele et al., 2007).

Pharmacokinetics in Animals : The pharmacokinetic profiles of Metamizole's active metabolites, MAA and AA, were evaluated in donkeys and showed detectable plasma concentrations for hours post-administration, indicating its effectiveness in veterinary medicine (Aupanun et al., 2016).

Risk of Blood Dyscrasias : In Poland, a study found a very low risk of agranulocytosis and aplastic anaemia associated with Metamizole, although caution is advised (Basak et al., 2010).

Risk of Anaphylaxis : Genetic factors, particularly slow acetylation, are associated with an increased risk of developing selective hypersensitivity to Metamizole and anaphylaxis (García-Martín et al., 2015).

Pharmacological Characteristics : Metamizole is a pro-drug with analgesic, antipyretic, and spasmolytic effects. Its analgesic effect is attributed to the inhibition of a central cyclooxygenase-3 and activation of the opioidergic and cannabinoid systems (Jasiecka et al., 2014).

Postoperative Pain Management in Children : Metamizole is well tolerated in children for postoperative pain management, with a low probability of serious adverse drug reactions (ADRs) (Fieler et al., 2015).

Cytochrome P450 Induction and Inhibition : Metamizole induces various cytochromes P450 and weakly inhibits CYP1A2. This broad induction spectrum by interaction with the constitutive androstane receptor (CAR) has significant clinical implications (Bachmann et al., 2020).

Liver Effects : Metamizole's hepatic effects, including potential hepatotoxicity, are reviewed, underscoring the importance of understanding its liver-related implications (Lutz, 2019).

Wirkmechanismus

Metamizole is a strong analgesic and antipyretic with spasmolytic properties . It has weak anti-inflammatory or antithrombotic properties and does not follow the same mechanism of action as conventional non-steroidal anti-inflammatory drugs (NSAIDs) . Metamizole can lead to agranulocytosis, a life-threatening side effect where a patient’s neutrophil count falls below 500 cells per microliter . It has been shown that metamizole-induced agranulocytosis is caused by the development of drug-dependent anti-neutrophil antibodies requiring covalent binding of neutrophils to metamizole and its metabolites .

Zukünftige Richtungen

Metamizole is a drug with many years of use in some countries, and a large number of patients are exposed to its pharmacologic effects . The safety assessments have been done decades ago; therefore, it is worth summarizing the current state of knowledge of its benefit-risk profile . For short-term use in the hospital setting, Metamizole seems to be a safe choice when compared to other widely used analgesics . High-quality, adequately sized trials assessing the intermediate- and long-term safety of Metamizole are needed .

Eigenschaften

IUPAC Name |

[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWZTYCIRDMTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044143 | |

| Record name | Metamizol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The mechanism of action of metamizole is not fully understood. Its active metabolites, 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA), inhibit prostaglandin E2 (PGE2)-induced hyperalgesia. It has been suggested that the anti-hyperalgesic effect of MAA is mediated by guanosine 3',5'-cyclic monophosphate (cGMP) activation and ATP-sensitive potassium channel opening, while the effects of AA are associated with the activation of cannabinoid receptor type 1 (CB1). Metamizole is classified in some sources as a weak non-steroidal anti-inflammatory drug (NSAID); however, evidence suggests that its analgesic effects do not depend on its anti-inflammatory properties. Although the inhibition of cyclooxygenase (COX) 2 may play a role in the central nervous system effects of metamizole, reports suggest that metamizole inhibits COX-3 with a higher affinity compared to COX-1 or COX-2. | |

| Record name | Metamizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Metamizole | |

CAS RN |

50567-35-6 | |

| Record name | Methamizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50567-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metamizol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050567356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metamizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metamizol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAMIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934T64RMNJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B1201286.png)

![5-Amino-1-[2-(3-chlorophenyl)-3,4-dimethyl-7-pyrazolo[3,4-d]pyridazinyl]-4-pyrazolecarbonitrile](/img/structure/B1201289.png)